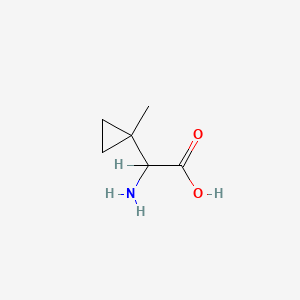

2-Amino-2-(1-methylcyclopropyl)acetic acid

Description

Classification as a Non-Proteinogenic α-Amino Acid and its Research Significance

2-Amino-2-(1-methylcyclopropyl)acetic acid is classified as a non-proteinogenic α-amino acid. This means that it is not one of the 22 amino acids that are naturally encoded by the genetic code of organisms for protein synthesis. The research significance of such amino acids is substantial. The incorporation of non-proteinogenic amino acids into peptide chains is a key strategy for overcoming some of the limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. ubitweb.de

The introduction of unnatural amino acids can fundamentally alter the properties of a peptide. ubitweb.de These modifications can lead to enhanced potency, greater selectivity for biological targets, and improved resistance to degradation by proteases. ubitweb.de The unique side chains and conformational properties of non-proteinogenic amino acids can lead to novel peptide secondary structures and improved binding interactions with target proteins.

Historical Context of Cyclopropyl (B3062369) Amino Acids in Chemical and Biological Research

The study of cyclopropyl amino acids has a rich history in chemical and biological research. One of the earliest and most well-known examples is 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene (B1197577). The investigation of ACC and its analogs has provided deep insights into enzyme mechanisms and biosynthetic pathways.

Over the years, the synthesis of various cyclopropyl-containing amino acids has been a focus of organic chemists. These molecules are recognized as conformationally constrained analogs of natural amino acids. For example, different isomers of 2,3-methanoamino acids (cyclopropyl analogs of common amino acids) have been synthesized to study the conformational requirements of peptide-receptor interactions. The rigid cyclopropane (B1198618) ring restricts the rotational freedom of the amino acid backbone and side chain, allowing researchers to probe the specific conformations required for biological activity.

Structural Features of the 1-Methylcyclopropyl Moiety and their Implications for Conformational Restriction in Research

The 1-methylcyclopropyl moiety of this compound imparts significant structural constraints. The cyclopropane ring is a small, planar three-membered ring with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This inherent ring strain and the unique electronic character of the C-C bonds give the cyclopropyl group distinct properties.

The primary implication of this moiety in a research context is conformational restriction. The rigid nature of the cyclopropyl ring severely limits the number of accessible conformations of the amino acid. When incorporated into a peptide chain, this rigidity can help to pre-organize the peptide backbone into a specific conformation that is favorable for binding to a biological target. This can lead to an increase in binding affinity and potency. Furthermore, the steric bulk of the 1-methylcyclopropyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby enhancing the metabolic stability of the peptide.

The methyl group on the cyclopropane ring adds another layer of structural definition. It can influence the local stereochemistry and create specific steric interactions that can be exploited in rational drug design to fine-tune the binding of a peptide to its receptor.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(1-methylcyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQUNGXIVZUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973731 | |

| Record name | Amino(1-methylcyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58160-96-6, 139132-43-7 | |

| Record name | 2-(1-Methylcyclopropyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylcyclopropyl)glycine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139132437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(1-methylcyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8F1EXK5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 1 Methylcyclopropyl Acetic Acid and Its Analogs

Stereoselective Synthesis of the Core 2-Amino-2-(1-methylcyclopropyl)acetic Acid Scaffold

The creation of the this compound molecule with precise stereochemical control is a significant challenge in organic synthesis. Success hinges on the ability to control two key chiral centers: the quaternary carbon of the amino acid and the C1 carbon of the cyclopropyl (B3062369) ring. Methodologies are broadly divided into two approaches: constructing the chiral cyclopropyl ring first, followed by the introduction of the amino acid moiety, or building the amino acid backbone and then forming the cyclopropane (B1198618) ring.

Asymmetric Construction of the 1-Methylcyclopropyl Ring

The asymmetric synthesis of the 1-methylcyclopropyl group is a critical step for many stereoselective routes to the target amino acid. A prominent method for creating substituted cyclopropanols, which are key precursors, is the Kulinkovich reaction. wikipedia.org This reaction utilizes a titanium alkoxide catalyst to mediate the reaction between an ester and a Grignard reagent to form a cyclopropanol. wikipedia.org Specifically, the synthesis of 1-methylcyclopropanol (B1279875) can be achieved via the Kulinkovich cyclopropanation of an acetate (B1210297) ester. thieme-connect.com

While the original Kulinkovich reaction is not asymmetric, enantioselective versions have been developed using chiral ligands, such as TADDOL derivatives, to induce asymmetry in the cyclopropanation step. orgsyn.org These modified cyclopropanols can then be converted to other functionalities.

Another powerful strategy involves the diastereoselective cyclopropanation of alkenes where a chiral auxiliary directs the stereochemical outcome. For instance, a novel approach combines an aldol (B89426) reaction with a substrate-directable cyclopropanation, followed by a retro-aldol reaction to yield enantiopure cyclopropane carboxaldehydes, which are versatile intermediates for amino acid synthesis. rsc.org

The Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions, which are modifications of the original Kulinkovich reaction, allow for the direct synthesis of cyclopropylamines from amides and nitriles, respectively. organic-chemistry.orgorganic-chemistry.org These reactions proceed through a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org The Kulinkovich-Szymoniak reaction, in particular, can produce primary cyclopropylamines from nitriles and Grignard reagents in the presence of titanium(IV) isopropoxide and a subsequent Lewis acid workup. organic-chemistry.org Applying these methods to appropriately substituted starting materials provides a direct route to the 1-methylcyclopropylamine core.

| Reaction | Starting Material | Key Reagents | Product | Reference(s) |

| Kulinkovich Reaction | Acetate Ester | EtMgBr, Ti(O-i-Pr)₄ | 1-Methylcyclopropanol | wikipedia.orgthieme-connect.com |

| Kulinkovich-de Meijere | N,N-dialkylamide | Grignard, Ti(O-i-Pr)₄ | N,N-dialkylcyclopropylamine | organic-chemistry.org |

| Kulinkovich-Szymoniak | Nitrile | Grignard, Ti(O-i-Pr)₄, Lewis Acid | Primary cyclopropylamine | organic-chemistry.org |

Enantioselective Introduction of the α-Amino Acid Functionality

Once the 1-methylcyclopropyl core is established, the next critical phase is the enantioselective installation of the α-amino acid group. The Strecker synthesis is a classic and highly versatile method for preparing α-amino acids. nih.govmasterorganicchemistry.com This reaction typically involves the one-pot, three-component reaction of a ketone, an amine (like ammonia), and a cyanide source (such as KCN or TMSCN). masterorganicchemistry.comnih.govorganic-chemistry.org For the synthesis of this compound, the starting ketone would be 1-methylcyclopropyl ketone. The resulting α-aminonitrile is then hydrolyzed to the target amino acid. nih.govmasterorganicchemistry.com

To achieve enantioselectivity, catalytic asymmetric versions of the Strecker reaction have been developed. These methods employ a substoichiometric amount of a chiral catalyst to control the stereochemical outcome of the cyanide addition to the imine intermediate. nih.gov Effective catalysts include chiral urea (B33335) and thiourea (B124793) derivatives as well as metal-based catalysts, such as those derived from titanium. nih.govorganic-chemistry.org

An alternative and powerful methodology for the asymmetric synthesis of α-amino acids involves the use of chiral nickel(II) complexes. nih.gov In this approach, a Schiff base derived from glycine (B1666218) and a chiral ligand is used as a template. This complex can be alkylated to introduce the desired side chain—in this case, the 1-methylcyclopropyl group—with high diastereoselectivity. The chiral auxiliary is then removed to release the enantiomerically enriched amino acid. This method is particularly useful for synthesizing α,α-disubstituted amino acids. nih.gov

Chemo-Enzymatic Synthesis and Biocatalytic Deracemization Strategies

Chemo-enzymatic approaches offer a powerful combination of chemical synthesis and biological catalysis to achieve high enantiopurity. These strategies often involve the chemical synthesis of a racemic mixture of the target amino acid or a precursor, followed by an enzymatic resolution step. semanticscholar.org

Enzymes such as lipases and aminopeptidases are highly effective at discriminating between enantiomers. thieme-connect.comsemanticscholar.org For example, a racemic N-acyl amino acid ester can be subjected to a lipase, which will selectively hydrolyze one enantiomer, allowing for the easy separation of the unreacted ester and the hydrolyzed acid. semanticscholar.orgmdpi.com A similar strategy has been successfully applied to the resolution of racemic N-Boc-cyclopropylglycinate using the enzyme papain, affording both enantiomers with excellent enantiomeric excess. researchgate.net This precedent strongly suggests that a similar biocatalytic deracemization could be applied to an appropriate derivative of this compound.

Furthermore, amino acid dehydrogenases can be used for the asymmetric synthesis of L- or D-α-amino acids from their corresponding α-keto acids, a process that demonstrates very high enantioselectivity. researchgate.net In microorganisms, ACC deaminase has been identified to degrade 1-aminocyclopropanecarboxylic acid, indicating that enzymes capable of recognizing and transforming cyclopropyl amino acids exist in nature and can be harnessed for synthetic purposes. tandfonline.com

| Enzyme Class | Strategy | Substrate Type | Outcome | Reference(s) |

| Lipases/Esterases | Kinetic Resolution | Racemic Ester | Enantiopure Ester & Acid | semanticscholar.orgmdpi.com |

| Aminopeptidases/Amidases | Kinetic Resolution | Racemic Amide | Enantiopure Amide & Acid | thieme-connect.com |

| Papain | Kinetic Resolution | Racemic N-Boc Ester | Enantiopure Ester & Acid | researchgate.net |

| Amino Acid Dehydrogenases | Asymmetric Synthesis | α-Keto Acid | Enantiopure Amino Acid | researchgate.net |

Development of Novel Synthetic Pathways and Mechanistic Insights

Research into the synthesis of cyclopropyl amino acids continues to evolve, with a focus on developing more efficient, atom-economical, and versatile pathways. These efforts include the application of multicomponent reactions and the invention of advanced cyclopropanation techniques.

Multicomponent Reactions for Cyclopropyl Amino Acid Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comcaltech.edu

As previously mentioned, the Strecker synthesis is a prime example of a three-component reaction that provides access to α-amino acids. nih.gov Another powerful MCR is the Petasis borono-Mannich reaction. This reaction involves an amine, a carbonyl compound (such as glyoxylic acid), and an organoboronic acid to produce α-amino acids. researchgate.netresearchgate.net By using a vinylboronic acid followed by cyclopropanation, or by directly using a cyclopropylboronic acid, this method can be adapted for the synthesis of cyclopropyl amino acids.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. It is one of the most important MCRs for generating molecular diversity and has been used to create libraries of peptide-like molecules, including those containing sterically demanding α,α-disubstituted amino acids. researchgate.net These MCRs provide rapid and convergent access to the target compound and its analogs from simple starting blocks.

Advanced Cyclopropanation Methodologies for Analog Preparation

The preparation of analogs of this compound benefits from modern and advanced cyclopropanation methods that offer high stereocontrol and broad substrate scope. Transition metal-catalyzed reactions involving diazo compounds are a cornerstone of modern cyclopropane synthesis. nih.gov

A notable advanced method is the cobalt(II)-based metalloradical-catalyzed asymmetric cyclopropanation of dehydroaminocarboxylates with in situ-generated diazo compounds. nih.gov This radical-based process allows for the direct and highly stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives under mild conditions. nih.gov

Furthermore, chiral ruthenium complexes have been shown to catalyze the asymmetric cyclopropanation of olefins with diazoacetates, providing a reliable route to trans-cyclopropyl derivatives with high enantioselectivity. northwestern.edu These catalytic systems are often tolerant of a wide range of functional groups, making them suitable for the late-stage introduction of the cyclopropane ring in the synthesis of complex analogs. The development of such methods is crucial for exploring the structure-activity relationships of this unique class of amino acids.

Functionalization and Derivatization of the Amino Acid Backbone for Research Probes

The core structure of this compound, also known as (1-methylcyclopropyl)glycine, provides a robust scaffold for the attachment of various functional groups to create targeted research probes. The amino and carboxylic acid moieties serve as primary handles for derivatization through standard chemical transformations.

One common strategy involves the acylation of the amino group or esterification of the carboxyl group to append reporter molecules, such as fluorophores or photoactivatable units. nih.gov The introduction of fluorine, for instance, not only modulates the compound's physicochemical properties but also enables its use as a tracer for ¹⁹F NMR spectroscopy, a powerful tool for probing biological systems. psu.edu General methods for creating fluorescent amino acids, which can be adapted to the (1-methylcyclopropyl)glycine backbone, include the coupling of the amino acid to a fluorophore scaffold. nih.gov For example, a modular synthesis approach allows for the creation of a library of probes by reacting the amino acid with various commercially available fluorophores.

Furthermore, derivatization is key to developing inhibitors for biological targets like the glycine transporter-1 (GlyT1). High-throughput screening campaigns have identified lead compounds that are subsequently optimized through systematic structural modifications. researchgate.net This process involves creating a library of analogs by altering substituents on a core scaffold to enhance potency and selectivity. For instance, N-substituted glycine derivatives can be prepared via green synthetic routes, offering an environmentally conscious approach to generating diverse chemical probes. nih.gov The functionalization of the amino acid backbone is thus a critical step in transforming this simple building block into sophisticated tools for chemical biology research. mdpi.commdpi.com

Synthesis of Chemically Modified Analogs and Conjugates

The unique structural properties of this compound make it an attractive component for more complex molecular designs, including conformationally restricted peptidomimetics, fluorinated analogs, and phosphonic acid derivatives.

Preparation of Conformationally Restricted Peptidomimetics Incorporating the Compound

The incorporation of conformationally restricted amino acids like (1-methylcyclopropyl)glycine into peptide sequences is a well-established strategy for developing peptidomimetics with enhanced properties. nih.gov The rigid cyclopropane unit reduces the conformational flexibility of the peptide backbone, which can lead to improved metabolic stability, receptor selectivity, and bioavailability compared to their natural peptide counterparts. nih.gov These modified peptides often mimic secondary structures such as β-turns, which are crucial for biological activity. nih.gov

The synthesis of these peptidomimetics typically involves standard solid-phase or solution-phase peptide coupling techniques. The protected (1-methylcyclopropyl)glycine monomer can be incorporated into a growing peptide chain using common coupling reagents. For example, the synthesis of a tripeptide containing a fluorinated cyclopropane amino acid (FCAA) analogue has been successfully reported, demonstrating the feasibility of integrating such modified residues into peptide structures. nih.govresearchgate.net This approach allows for the precise placement of the rigid cyclopropyl moiety within a peptide sequence to enforce a desired conformation.

Design and Synthesis of Fluorinated Cyclopropyl Amino Acid Analogs

Introducing fluorine into the structure of this compound can significantly alter its electronic and steric properties, leading to analogs with unique biological activities. psu.edursc.org Several synthetic strategies are available for creating fluorinated amino acids. psu.edu

A prominent method for synthesizing fluorinated cyclopropyl amino acids is through a Michael-induced ring closure (MIRC) reaction. For instance, the reaction between a dibromofluoroacetate and an appropriate amino acrylate, catalyzed by diethylzinc (B1219324) (Et₂Zn), can yield a fluorocyclopropane (B157604) core structure. nih.gov This key intermediate can then be further elaborated to produce the final fluorinated amino acid analog. While this specific reaction was reported for an α-amino-β-fluorocyclopropanecarboxylic acid, the principle can be adapted for the synthesis of analogs of (1-methylcyclopropyl)glycine. nih.gov

The synthesis can be designed to produce either monofluorinated or gem-difluorinated analogs, depending on the choice of fluorinating reagents and starting materials. These fluorinated building blocks are valuable for creating novel peptidomimetics and other bioactive molecules. nih.govresearchgate.net

Formation of α-Aminocyclopropanephosphonic Acid Derivatives

α-Aminophosphonic acids are important structural analogs of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety. mdpi.com This substitution changes the geometry from planar to tetrahedral and can impart unique biological properties, including enzyme inhibition. mdpi.comnih.gov

A synthetic route to the closely related (1S,2S)- and (1R,2R)-1-amino-2-methylcyclopropane-phosphonic acids has been established starting from racemic methylcyclopropanone acetal. researchgate.net This method involves a one-pot reaction to generate the corresponding aminophosphonates with high diastereoselectivity, which are then hydrolyzed to the final enantiopure phosphonic acids. researchgate.net A similar strategy could be envisioned for the 1-methyl isomer.

A more general approach involves the conversion of N-acyl-α-amino acids into 1-(N-acylamino)alkylphosphonium salts. mdpi.com These salts can then react with nucleophiles in a Michaelis-Arbuzov-type reaction to yield the desired α-aminophosphonate esters. mdpi.com Alternatively, multicomponent reactions, such as the Kabachnik-Fields reaction, provide a direct route to α-aminophosphonates from an amine, a carbonyl compound, and a phosphite (B83602) source. organic-chemistry.org

A representative synthetic scheme for converting an N-protected amino acid to its phosphonic acid analog is shown below.

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | α-Methoxylation | Electrochemical oxidation | Converts N-acyl-α-amino acid to an N-(1-methoxyalkyl)carbamate intermediate. mdpi.com |

| 2 | Phosphonium Salt Formation | Triphenylphosphine, Tetrafluoroboric acid | Transforms the methoxy (B1213986) intermediate into a stable 1-(N-acylamino)alkyltriphenylphosphonium salt. mdpi.com |

| 3 | Hydrophosphonylation | Dimethyl phosphite, Chiral catalyst (e.g., quinine) | Enantioselective addition of a phosphite group to an imine or imine equivalent. organic-chemistry.orgresearchgate.net |

| 4 | Hydrolysis | Acid or base | Cleaves the ester groups of the phosphonate (B1237965) and any protecting groups to yield the final α-aminophosphonic acid. researchgate.net |

Integration into Complex Molecular Architectures for Chemical Biology Studies

The use of unique building blocks like this compound is central to the construction of complex molecular scaffolds designed for specific functions in chemical biology. mdpi.com These scaffolds serve as platforms for the systematic and covalent organization of various functional units, enabling the creation of molecules with precise three-dimensional arrangements. mdpi.com

One application is in the development of inhibitors for targets such as the glycine transporter-1 (GlyT1). researchgate.net Starting from a lead compound, medicinal chemists employ "scaffold hopping" to replace the central core of a molecule while retaining its key binding elements, aiming to discover novel compounds with improved properties. researchgate.net The optimization of a central cycloalkyl ring scaffold, for example, has led to potent and selective GlyT1 inhibitors. researchgate.net The rigid (1-methylcyclopropyl)glycine unit can serve as such a central scaffold component, providing a defined exit vector for appended pharmacophoric groups. This rational design approach is crucial for developing next-generation therapeutic agents and sophisticated molecular probes. mdpi.com

Advanced Spectroscopic and Structural Elucidation for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of organic molecules, including the relative and absolute stereochemistry of chiral centers. For 2-Amino-2-(1-methylcyclopropyl)acetic acid, which possesses a chiral center at the α-carbon, NMR techniques are crucial for distinguishing between its enantiomers and for confirming the structural integrity of the cyclopropyl (B3062369) ring.

While specific high-resolution NMR spectral data for the individual enantiomers of this compound are not extensively detailed in publicly available literature, the general approach involves the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. The chemical shifts (δ), coupling constants (J), and through-space interactions (Nuclear Overhauser Effect, NOE) provide a wealth of structural information.

Key NMR Observables for Stereochemical Assignment:

Diastereomeric Derivatization: A common strategy for determining the enantiomeric purity and assigning the absolute configuration of chiral amines and amino acids is through the formation of diastereomeric derivatives. By reacting the amino acid with a chiral derivatizing agent (e.g., Mosher's acid, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid), two diastereomers are formed which are distinguishable by NMR. The differences in the chemical shifts of the protons and carbons adjacent to the newly formed diastereomeric centers can be used to determine the enantiomeric excess and, by comparing with known standards, the absolute configuration.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to probe through-space proximities between protons. For this compound, NOE correlations between the α-proton and the methyl group protons on the cyclopropyl ring can help to establish their relative orientation in different conformations. In some cases, NOE experiments on chiral derivatives can aid in the assignment of absolute configuration.

Expected ¹H and ¹³C NMR Spectral Features:

The following table outlines the expected chemical shift regions for the different nuclei in this compound, based on general principles of NMR spectroscopy. Actual values would be dependent on the solvent and other experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| α-Carbon | ~3.5 - 4.0 | ~55 - 65 |

| Carboxyl Carbon | - | ~170 - 180 |

| Cyclopropyl Methylene Carbons | ~0.5 - 1.5 | ~10 - 20 |

| Quaternary Cyclopropyl Carbon | - | ~20 - 30 |

| Methyl Carbon | ~1.0 - 1.5 | ~15 - 25 |

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise measurement of bond lengths, bond angles, and the spatial arrangement of all atoms.

To date, a specific, publicly available crystal structure of this compound has not been found in the searched literature. However, the general methodology that would be applied for its structural determination is well-established. The process would involve the crystallization of a suitable single crystal of either the racemic mixture or one of the pure enantiomers. For chiral molecules, the determination of the absolute configuration often requires the presence of a heavy atom or the use of anomalous dispersion effects.

In the absence of a specific crystal structure for the target molecule, the analysis of a related compound, cis-2-(2-carboxycyclopropyl)glycine monohydrate, provides insight into the type of data obtained from such an experiment. researchgate.net

Crystallographic Data for a Related Cyclopropyl Amino Acid:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 8.9688 (8) |

| b (Å) | 8.0063 (8) |

| c (Å) | 10.9628 (10) |

| β (°) | 106.015 (4) |

| V (ų) | 756.65 (12) |

| Data for cis-2-(2-carboxycyclopropyl)glycine monohydrate researchgate.net |

The successful crystallization and X-ray diffraction analysis of this compound would yield a definitive assignment of its (R) or (S) configuration and provide valuable data on its solid-state conformation.

Advanced Mass Spectrometry Techniques for Structural Confirmation of Derivatives

Advanced mass spectrometry (MS) techniques are critical for the structural confirmation of this compound and its derivatives. These methods provide information on the molecular weight and elemental composition, and through fragmentation analysis, can confirm the connectivity of atoms within the molecule.

For amino acids, derivatization is often employed to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to enhance their ionization efficiency in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Common derivatives include N-acylated and/or esterified forms of the amino acid.

Fragmentation Analysis of Amino Acid Derivatives:

Under electron ionization (EI), a common fragmentation pathway for N-acylated amino acid esters is the McLafferty rearrangement. beilstein-journals.org Key fragment ions help to identify the amino acid core and the acyl group. beilstein-journals.org

Characteristic Fragment Ions in EI-MS of N-Acylated Amino Acid Esters:

| Ion | Description |

| [M]+• | Molecular ion |

| Ion y | Resulting from McLafferty rearrangement |

| Ion w | [NH–CH₂–R]+, often the base peak |

| Ion x | Requires transfer of two H atoms |

| Ion z | Usually of low abundance |

| General fragmentation ions for N-acylated amino acid esters beilstein-journals.org |

In ESI-MS², tandem mass spectrometry, the precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce a product ion spectrum. For amino acids and their derivatives, characteristic losses, such as the loss of water (H₂O) or the carboxyl group (as COOH or CO₂), are commonly observed.

The analysis of derivatives of this compound using high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent molecule and its fragments with high accuracy, further confirming the proposed structures.

Computational and Theoretical Studies of 2 Amino 2 1 Methylcyclopropyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no available research literature detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically for 2-Amino-2-(1-methylcyclopropyl)acetic acid. Such studies would typically provide insights into the molecule's electronic properties, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its reactivity. Without these dedicated studies, data on its calculated dipole moment, molecular electrostatic potential, and reactivity descriptors remain uncharacterized in the scientific literature.

Conformational Analysis and Exploration of Energy Landscapes

Specific conformational analysis and the exploration of the potential energy landscape for this compound are not documented in the reviewed literature. A comprehensive conformational search would identify the molecule's stable low-energy conformers, which is crucial for understanding its three-dimensional structure and how it might interact with biological targets. The relative energies of different conformers, determined by scanning torsional angles and geometry optimizations, have not been published for this specific compound.

Molecular Dynamics Simulations of Compound-Target Interactions (In Silico Modeling)

No published molecular dynamics (MD) simulations were found that investigate the interaction between this compound and any specific biological target. MD simulations are powerful tools for visualizing how a ligand binds to a protein and for assessing the stability of the resulting complex. While MD simulations have been used extensively to study other amino acids like glycine (B1666218) and antagonists of the NMDA receptor, this particular compound has not been the subject of such in silico experiments in the available literature. Therefore, there is no data on its binding modes, interaction energies, or the key amino acid residues it might interact with in a protein's active site.

Ligand-Based and Structure-Based Virtual Screening Approaches for Identification of Research Probes

While virtual screening is a common technique to identify novel bioactive molecules, including NMDA receptor antagonists, no studies were found that explicitly used this compound as a query molecule or identified it as a hit. Pharmacophore modeling and virtual screening campaigns often target scaffolds relevant to this compound, but specific results detailing its inclusion or identification are absent from the literature.

Theoretical Prediction of Mechanistic Pathways for Molecular Interactions

There is no available research that provides a theoretical prediction of the mechanistic pathways for the molecular interactions of this compound. This type of study, often employing quantum mechanics/molecular mechanics (QM/MM) methods, would elucidate the step-by-step process of its interaction with a target, including the identification of transition states and the calculation of activation energies. Such detailed mechanistic insights are currently unavailable for this compound.

Compound Information

While detailed computational studies are lacking, basic chemical and computed properties are available.

Table 1: Compound Names and Identifiers

| Name | Synonym |

|---|---|

| This compound | (+/-)-2-(1'-Methylcyclopropyl)glycine |

Data sourced from PubChem.

Table 2: Basic Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11NO2 | PubChem |

| Molecular Weight | 129.16 g/mol | PubChem |

| Monoisotopic Mass | 129.078978594 Da | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| InChIKey | BCTQUNGXIVZUSB-UHFFFAOYSA-N | PubChem |

| SMILES | CC1(CC1)C(C(=O)O)N | PubChem |

This data is computationally generated by PubChem.

Mechanistic Investigations of Biological System Interactions Non Clinical Research Focus

Enzyme Inhibition and Modulation Studies

The unique structural characteristics of 2-Amino-2-(1-methylcyclopropyl)acetic acid, particularly its strained cyclopropane (B1198618) ring, make it a potent tool for investigating enzyme mechanisms. It is a close structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene (B1197577). nih.govfrontiersin.org This structural similarity allows it to interact with enzymes involved in ethylene biosynthesis, primarily ACC synthase (ACS) and ACC oxidase (ACO). mdpi.com

The primary focus of inhibition studies involving cyclopropyl (B3062369) amino acids has been on the ethylene biosynthetic pathway in plants. mdpi.commdpi.com The enzyme ACC synthase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is the rate-limiting step in the synthesis of ethylene. wikipedia.orgnih.gov

Inhibitors of this pathway, such as aminoethoxyvinylglycine (AVG), act as competitive inhibitors by competing with the natural substrate (SAM) for the enzyme's active site. nih.govnih.gov Given that this compound is a substituted analog of the product, ACC, it is hypothesized to act as a competitive inhibitor of the enzymes that process ACC, such as ACC oxidase, or as a mechanism-based inactivator of ACC synthase.

Mechanism-based inactivators, or suicide inhibitors, are unreactive until they are catalytically converted into a reactive species by the target enzyme. In the case of ACC synthase, the enzyme binds the inhibitor and initiates a catalytic cycle. The strained cyclopropyl ring of the inhibitor can be opened during this process, generating a highly reactive intermediate that can form a covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation. While specific kinetic constants (Kᵢ, kᵢₙₐ꜀ₜ) for this compound are not broadly published, this mechanism is a well-established principle for cyclopropane-containing enzyme inhibitors.

There is limited specific research available in the reviewed literature regarding the inhibitory effects of this particular compound on monoamine oxidase or proteases.

The concept of transition-state mimicry is central to the design of potent enzyme inhibitors. nih.govsemanticscholar.org Such inhibitors are designed to resemble the fleeting, high-energy transition state of an enzymatic reaction, thereby binding to the enzyme with much higher affinity than the substrate itself. semanticscholar.org Inhibitors containing unsaturated or strained rings, like this compound, can mimic the planar, sp²-hybridized character of intermediates in reactions catalyzed by PLP-dependent enzymes like ACC synthase. wikipedia.orgnih.gov

During the catalytic cycle of ACC synthase, the substrate is converted into a quinonoid intermediate stabilized by the PLP cofactor. wikipedia.org A molecule like this compound can fit into the active site, and the enzyme may initiate a reaction as if it were the natural substrate. This can lead to the aforementioned mechanism-based inactivation, where the inhibitor acts as a chemical probe, revealing aspects of the enzyme's catalytic mechanism by becoming covalently trapped. This process goes beyond simple binding and provides a powerful tool for understanding the chemical steps of catalysis.

Receptor Ligand Binding and Signal Transduction Pathway Probing (In Vitro and Mechanistic)

Cyclopropyl amino acids have been instrumental in probing the function of ligand-gated ion channels, particularly the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.

The NMDA receptor is a glutamate-gated ion channel that uniquely requires the binding of a co-agonist, typically glycine (B1666218) or D-serine, for activation. nih.gov Research into analogues of this compound, specifically substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine (CCG-IV) derivatives, has provided detailed insights into their affinity for various ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov

Pharmacological studies using radioligand binding assays on rat cortical synaptosomes show that these cyclopropyl glycine derivatives are selective NMDA receptor ligands. nih.gov The affinity for the NMDA receptor tends to decrease as the size of the substituent on the cyclopropyl ring increases. For instance, introducing a methyl group maintains high affinity for the NMDA receptor while significantly reducing affinity for AMPA receptors. nih.gov This demonstrates that modifications to the cyclopropyl ring can confer selectivity among different glutamate receptor subtypes.

Interactive Table: Affinity of Cyclopropyl Glycine Analogs at iGluRs

| Compound | Substituent (R) | NMDA Kᵢ (μM) | AMPA Kᵢ (μM) | KA Kᵢ (μM) |

| 4a | H | 0.08 ± 0.01 | 3.2 ± 0.5 | 0.35 ± 0.05 |

| 4b | Methyl | 0.09 ± 0.01 | > 100 | 0.33 ± 0.04 |

| 4c | Ethyl | 0.7 ± 0.1 | > 100 | 2.9 ± 0.4 |

| 4d | n-Propyl | 9.0 ± 1.0 | > 100 | 33 ± 4 |

| 4e | n-Butyl | 30 ± 4 | > 100 | > 100 |

| Data sourced from a study on 2'-substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine analogues. nih.gov Kᵢ values represent the inhibition constant, a measure of affinity; lower values indicate higher affinity. |

Regarding the G protein-coupled receptor 119 (GPR119), while it is a target for novel antidiabetic drugs and is known to be activated by some fatty acid amides, there is no specific information in the surveyed scientific literature to suggest it is a direct target for this compound.

The activation of NMDA receptors is a complex process requiring conformational changes induced by the binding of both glutamate and a glycine co-agonist. researchgate.net The ligand-binding domain of these receptors often operates via a "Venus flytrap" mechanism, where the two lobes of the domain clamp down around the agonist molecule.

Studies with cyclopropyl amino acid derivatives provide a clear example of structure-activity relationships. The affinity and potency of these compounds as NMDA receptor agonists decrease as the size of the alkyl group on the cyclopropyl ring increases. nih.gov This suggests that the binding pocket for the cyclopropyl moiety has stringent steric limitations. Larger substituents likely prevent the "clamping" motion of the ligand-binding domain, thereby hindering the conformational change necessary for channel opening and receptor activation. By systematically modifying the structure of the cyclopropyl ligand, researchers can probe the dimensions and chemical nature of the receptor's binding site, elucidating the molecular basis of its activation.

Role as Biosynthetic and Mechanistic Probes in Model Biological Systems

The most prominent role for this compound and related compounds as mechanistic probes is in the study of ethylene biosynthesis in plants. nih.govmdpi.com Ethylene production is tightly regulated, and the ability to selectively inhibit its synthesis is crucial for both agricultural applications and fundamental research. nih.govscispace.com

By introducing an analog like this compound into a plant system, researchers can investigate the substrate specificity of ACC synthase and ACC oxidase. For example, determining whether the compound is itself converted into a methylated form of ethylene or if it simply blocks the conversion of natural ACC can reveal critical details about the active site topology and catalytic mechanism of ACC oxidase. mdpi.com

Furthermore, its potential to act as a mechanism-based inactivator makes it an invaluable tool. wikipedia.org If the compound irreversibly inhibits ACC synthase, researchers can use it to "knock out" enzyme activity at a specific time point, allowing them to study the downstream physiological effects of halting ethylene production. This provides a level of temporal control that is difficult to achieve through genetic methods alone. The use of such molecular probes is essential for dissecting complex biological pathways and understanding the function of individual enzymes within a living system.

Investigation of Plant Ethylene Biosynthesis Regulation and Inhibition Mechanisms

The biosynthesis of ethylene, a crucial plant hormone that governs a multitude of developmental processes and stress responses, follows a well-defined pathway. frontiersin.org The pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). nih.gov In two subsequent dedicated steps, SAM is first transformed into the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS). frontiersin.orgnsf.gov This conversion is widely considered the rate-limiting step in ethylene production in most plant tissues. nih.govresearchgate.netkenyon.edu The final step is the oxidation of ACC to ethylene, a reaction catalyzed by ACC oxidase (ACO). frontiersin.orgresearchgate.net

Given that the activity of ACS controls the rate of ethylene production, this enzyme is a primary target for regulation and inhibition. researchgate.net The study of this pathway often employs molecular probes, particularly structural analogs of the natural substrate, ACC. These analogs can interact with the biosynthetic enzymes, acting as either inhibitors or, in some cases, agonists, thereby providing insight into the enzyme's mechanism and the regulatory logic of the pathway. researchgate.net For instance, aminoethoxyvinylglycine (AVG) is a potent competitive inhibitor of ACS, while α-aminoisobutyric acid (AIB), another structural analog of ACC, functions as a competitive inhibitor of ACO. kenyon.edunih.gov

This compound is a synthetic amino acid that is a close structural analog of the natural ethylene precursor, ACC. nih.gov It shares the core aminocyclopropylcarboxylic acid structure but features a key modification: a methyl group substituted at the C1 position of the cyclopropane ring, the same carbon atom to which the amino and carboxyl groups are attached.

Due to this structural mimicry, this compound is investigated as a tool to probe the active sites of ACS and ACO. It is hypothesized to function as a competitive inhibitor. The presence of the additional methyl group, which is absent in the natural substrate ACC, would alter the steric and electronic profile of the molecule. This modification is expected to influence its binding affinity and inhibitory potential at the active site of either ACS or ACO, preventing the processing of the natural substrate and thereby inhibiting ethylene production. By studying the effects of its specific stereoisomers on enzyme kinetics, researchers can map the structural requirements of the enzyme's active site with greater precision.

Table 1: Comparison of ACC and its Structural Analogs

| Compound Name | Core Structure | Key Substitution | Known Role in Ethylene Pathway |

|---|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Aminocyclopropyl-carboxylic acid | None (Natural Substrate) | Direct precursor of ethylene, substrate for ACO. nsf.gov |

| This compound | Aminocyclopropyl-carboxylic acid | Methyl group at C1 | Investigated as a potential competitive inhibitor of ACS or ACO. |

| α-Aminoisobutyric acid (AIB) | Amino-isobutyric acid | Structural analog of ACC | Competitive inhibitor of ACC oxidase (ACO). nih.gov |

| Aminoethoxyvinylglycine (AVG) | Vinylglycine derivative | Enol ether side chain | Potent competitive inhibitor of ACC synthase (ACS). kenyon.eduresearchgate.net |

Use in Peptide Chemistry to Induce Conformational Constraints for Biological Probing

In the fields of medicinal chemistry and chemical biology, there is significant interest in designing synthetic molecules that can mimic the function of biologically active peptides. These non-natural molecules, or "peptidomimetics," are often developed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. researchgate.netsci-hub.se A primary strategy in peptidomimetic design is the introduction of conformational constraints to lock the flexible peptide backbone into a specific three-dimensional shape. wjarr.comnih.gov This pre-organization into a bioactive conformation can dramatically enhance binding affinity, selectivity, and stability. frontiersin.org

Incorporating rigid structural elements into the peptide sequence is a common method for achieving this. Cyclopropane-containing amino acids are particularly effective tools for this purpose. researchgate.netnih.gov The small, rigid cyclopropane ring severely restricts the rotational freedom of the peptide backbone in its vicinity, serving as a potent conformational clamp. sci-hub.se

This compound is an α,α-disubstituted amino acid that provides an exceptionally high degree of conformational restriction. The incorporation of any α-alkylated amino acid into a peptide chain is known to reduce rotational freedom around the backbone's phi (φ) and psi (ψ) dihedral angles. wjarr.com In this specific compound, this effect is amplified by the rigid cyclopropane ring. The presence of both the cyclopropyl moiety and the methyl group at the α-carbon creates a highly constrained building block.

When included in a peptide sequence, this compound effectively forces the surrounding peptide chain to adopt a well-defined, localized structure. This allows for the systematic probing of biological interactions. By synthesizing a series of peptides where this constrained amino acid is placed at different positions, researchers can investigate the precise conformational requirements for a peptide to bind to its target receptor or enzyme. nih.gov If a peptide containing this rigid residue retains or enhances biological activity, it provides strong evidence that the induced conformation mimics the native, biologically active structure. This approach is invaluable for elucidating structure-activity relationships (SAR) and for designing novel therapeutic agents with improved pharmacological properties. nih.govfrontiersin.org

Table 2: Influence of Amino Acid Structure on Peptide Conformational Freedom

| Amino Acid Type | Example | Effect on Peptide Backbone | Application in Biological Probing |

|---|---|---|---|

| Flexible (Proteinogenic) | Alanine, Glycine | High degree of rotational freedom around φ and ψ angles. | Represents the natural, flexible state of a peptide. |

| Cyclopropyl Amino Acid | 1-Aminocyclopropane-1-carboxylic acid (ACC) | Reduced rotational freedom due to the rigid ring structure. sci-hub.se | Induces local rigidity to test the importance of a constrained backbone. |

| α,α-Disubstituted Cyclopropyl Amino Acid | This compound | Severely restricted rotation due to both the cyclopropane ring and α-methylation. wjarr.com | Precisely locks conformation to probe specific structural requirements for biological activity. |

Probing Neurotransmitter Metabolism and Pathways at the Molecular and Cellular Level

In the central nervous system (CNS), fast excitatory neurotransmission is primarily mediated by the amino acid L-glutamate. nih.govucl.ac.uk Glutamate exerts its effects by binding to a variety of ionotropic and metabotropic receptors. The ionotropic glutamate receptors (iGluRs) include the NMDA (N-methyl-D-aspartate), AMPA, and kainate receptor families. abcam.com The NMDA receptor is of particular interest as it functions as a molecular coincidence detector, requiring the binding of both glutamate and a co-agonist—typically glycine or D-serine—for activation. nih.govedgccjournal.org This receptor plays a critical role in synaptic plasticity, learning, and memory. northwestern.edu

The complexity of the glutamate system, with its multiple receptor subtypes, necessitates the development of highly selective pharmacological tools to dissect the function of each component. Conformationally restricted analogs of glutamate are invaluable for this purpose, as they can be designed to bind with high affinity and selectivity to specific receptor subtypes. nih.gov Analogs based on a cyclopropyl glycine scaffold have proven to be especially powerful probes. acs.org

The compound this compound, also known by the synonym 2-(1-Methylcyclopropyl)glycine, is a member of this class of molecules. nih.gov Its rigid structure, which mimics the bound conformation of glutamate or glycine at their respective receptor sites, makes it an excellent candidate for probing neurotransmitter pathways at the molecular and cellular levels. Research on related compounds, such as other substituted (carboxycyclopropyl)glycines, has shown that subtle changes in stereochemistry and substitution on the cyclopropane ring can lead to dramatic differences in potency and selectivity for various glutamate receptor subtypes (e.g., NMDA vs. metabotropic receptors). nih.govacs.org

At the molecular level, radiolabeled versions of this compound can be used in binding assays to determine its affinity (Ki) for different iGluR and mGluR subtypes expressed in cell lines. At the cellular level, electrophysiological techniques like patch-clamp recording can be used to characterize the compound as an agonist, antagonist, or partial agonist by measuring its effect on ion channel activity in neurons. nih.gov By selectively activating or blocking specific receptor populations, this compound allows researchers to investigate the downstream consequences on cellular metabolism, signal transduction cascades, and synaptic activity, thereby clarifying the precise roles of different glutamate receptors in neural function and pathology.

Table 3: Examples of Cyclopropyl Glycine Analogs as Glutamate Receptor Probes

| Compound | Receptor Target | Observed Activity | Significance |

|---|---|---|---|

| (S)-CCG-IV ((2S,1′R,2′S)-2-(Carboxycyclopropyl)glycine) | NMDA Receptors | Agonist | Demonstrates that the cyclopropyl scaffold can effectively probe NMDA receptor function. nih.gov |

| (2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-methylcyclopropyl)glycine | Group II Metabotropic Glutamate Receptors (mGluR2/3) | Potent and selective agonist | Highlights how methyl substitution on the cyclopropane ring confers high selectivity for mGluRs over iGluRs. acs.org |

| This compound | Potential Glutamate Receptor Ligand | Investigational | Its rigid structure makes it a candidate for probing receptor subtypes, with activity dependent on its specific stereochemistry. |

Future Research Directions and Emerging Applications in Chemical Biology

Development of Highly Enantioselective and Diastereoselective Synthetic Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, a critical area of future research is the development of robust and efficient methods for the stereocontrolled synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid. While methods exist for synthesizing cyclopropane (B1198618) amino acids, achieving high levels of both enantioselectivity (controlling the R/S configuration at the α-carbon) and diastereoselectivity (controlling the relative orientation of substituents on the cyclopropane ring) remains a challenge. monash.edunih.gov

Future strategies will likely focus on asymmetric catalysis. Rhodium-catalyzed cyclopropanation reactions using diazo compounds are a promising avenue, where chiral ligands on the metal catalyst can induce high stereoselectivity. organic-chemistry.org For instance, the reaction of an appropriate alkene with a methyl-substituted diazoacetate derivative in the presence of a chiral dirhodium catalyst could provide a direct route to enantiomerically enriched cyclopropane precursors. organic-chemistry.org Another approach involves the olefination of cyclopropanone surrogates followed by a stereoselective aza-Michael reaction, which has been shown to produce trans-β-cyclopropyl amino acids with excellent diastereocontrol and enantiomeric enrichment. nih.gov Adapting such methodologies for the synthesis of α-amino acid analogs like this compound is a key objective.

| Synthetic Strategy | Description | Potential Advantages | Key Research Goal for Target Compound |

|---|---|---|---|

| Asymmetric Rhodium-Catalyzed Cyclopropanation | Reaction of an alkene with a diazoester in the presence of a chiral rhodium catalyst to form the cyclopropane ring. organic-chemistry.org | High potential for both diastereoselectivity and enantioselectivity in a single step. organic-chemistry.org | Optimization of chiral ligands and reaction conditions for the specific methylated substrate. |

| Kulinkovich Cyclopropanation | Titanium-mediated reaction of an ester with a Grignard reagent to form a cyclopropanol, which can be further functionalized. researchgate.net | Utilizes readily available starting materials. researchgate.net | Development of stereoselective variants and efficient conversion of the cyclopropanol to the target amino acid. |

| Enzymatic Reactions | Use of enzymes, such as amino acid dehydrogenases or transaminases, for stereoselective synthesis or resolution of racemic mixtures. researchgate.netresearchgate.net | Extremely high enantioselectivity and environmentally benign reaction conditions. researchgate.net | Discovery or engineering of an enzyme that accepts the sterically hindered methylcyclopropyl substrate. |

| Strecker Reaction Modification | Modification of cyclopropanecarbaldehydes via the Strecker synthesis to introduce the amino and carboxyl groups. researchgate.net | A classical and well-understood method for amino acid synthesis. researchgate.net | Development of asymmetric versions to control the stereocenter. |

Exploration of Novel Biological Targets through Rational Design and High-Throughput Screening of Analogs

The rigid structure of this compound makes it an excellent scaffold for designing molecules that can bind to specific biological targets with high affinity and selectivity. iris-biotech.deresearchgate.net Its constrained nature reduces the entropic penalty upon binding to a receptor or enzyme active site. Future research will involve incorporating this amino acid into peptides to create conformationally stable peptidomimetics with enhanced metabolic stability and biological activity. nih.govnih.gov

Rational Design: This approach leverages structural knowledge of biological targets to design specific inhibitors or modulators. nih.gov For example, cyclopropyl (B3062369) amino acids have been investigated as ligands for the α2-δ subunit of voltage-gated calcium channels and as inhibitors for enzymes like serine racemase. acs.orgtandfonline.com Analogs of this compound could be designed to probe the binding pockets of these and other targets, with the methyl group serving as a key feature to enhance or alter binding interactions.

High-Throughput Screening (HTS): The development of efficient synthetic routes will enable the creation of libraries of compounds based on the this compound scaffold. These libraries can then be subjected to HTS against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify novel bioactive molecules. nih.gov This combination of rational design and screening is a powerful strategy for lead discovery in drug development. nih.gov

Integration of Advanced Computational Modeling for Deeper Mechanistic Understanding of Molecular Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules and biological macromolecules. nih.govuu.nlaalto.fi For this compound, computational modeling will be indispensable for future research.

Molecular Docking: Docking simulations can predict the preferred binding orientation of the compound and its analogs within the active site of a target protein. nih.govresearchgate.netsamipubco.com These studies can help rationalize structure-activity relationships (SAR) and guide the design of more potent derivatives. For instance, docking could reveal whether the methyl group makes favorable hydrophobic contacts or causes steric clashes within a binding site. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, assessing the stability of the complex over time. researchgate.netsamipubco.com This can help to understand the energetic contributions of specific interactions and the role of conformational changes in the binding process. frontiersin.org By analyzing interaction energies, researchers can gain a deeper mechanistic understanding that is crucial for optimizing lead compounds. researchgate.net

Development of Multi-Functional Probes and Chemical Tools for Systems Biology Research

Chemical probes are essential tools for studying complex biological processes within living systems. pitt.edu The unique structure of this compound makes it a candidate for the development of novel chemical tools.

Future research could focus on modifying the compound to create multi-functional probes. For example, a fluorescent dye could be attached to the amino or carboxyl group, allowing for visualization of its localization within cells. Alternatively, a photo-activatable crosslinking group could be incorporated to identify its binding partners through proteomic analysis. The cyclopropyl group itself has been used in probes designed to study single-electron transfer (SET) processes in enzymatic systems. acs.org Furthermore, strained ring systems like cyclopropenes, which are structurally related, have been genetically encoded into proteins for rapid, bioorthogonal labeling, suggesting that the methylcyclopropyl moiety could be explored for developing new classes of chemical reporters. nih.gov These advanced chemical probes would facilitate the study of molecular pathways and protein function in immune regulation and other cellular processes.

Applications in Agricultural Biotechnology Research for Plant Growth Regulation

A particularly promising area of future research lies in agricultural biotechnology. The structure of this compound is highly analogous to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate biosynthetic precursor to ethylene (B1197577), a critical plant hormone that regulates numerous aspects of plant growth, development, and stress responses. frontiersin.org A variety of amino acid-derived growth regulators are known to work in coordination to manage plant development and stress tolerance. mdpi.com

It is plausible that this compound could function as a modulator of the ethylene signaling pathway. The presence of the methyl group could potentially:

Inhibit Ethylene Production: The compound might act as a competitive inhibitor of ACC synthase (the enzyme that produces ACC) or ACC oxidase (the enzyme that converts ACC to ethylene), thereby reducing ethylene levels and altering plant growth.

Act as an Ethylene Agonist/Antagonist: It might mimic ACC and be converted to a methylated ethylene analog, or it could interact with ethylene receptors, either stimulating or blocking the ethylene response.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-2-(1-methylcyclopropyl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves esterification of the cyclopropyl precursor followed by deprotection. For example, methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride (a key intermediate) can be synthesized via nucleophilic substitution or cyclopropanation reactions under controlled conditions . Optimization includes using anhydrous solvents (e.g., THF or ether), low temperatures to stabilize the cyclopropane ring, and catalysts like palladium for stereoselective synthesis. Post-synthetic purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the stereochemical integrity and structural identity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm stereochemical purity .

- NMR Spectroscopy : H and C NMR identify substituent positions on the cyclopropane ring (e.g., methyl group coupling patterns) .

- X-ray Crystallography : Resolves absolute configuration, particularly for resolving discrepancies in stereochemical assignments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- pH-Variation Assays : Incubate the compound in buffers (pH 1–12) at 25–60°C, monitoring degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds.

- Cyclopropane Ring Stability : Use H NMR to detect ring-opening reactions under acidic/basic conditions .

Advanced Research Questions

Q. How does the cyclopropyl moiety in this compound influence peptide conformational dynamics and receptor binding?

- Methodological Answer : The cyclopropane ring introduces rigidity, reducing conformational entropy in peptides. Techniques to study this include:

- Circular Dichroism (CD) Spectroscopy : Measures secondary structural changes upon incorporation into peptides.

- Molecular Dynamics (MD) Simulations : Models ring strain effects on peptide backbone flexibility .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to receptors (e.g., GPCRs) to correlate rigidity with activity .

Q. What computational strategies are effective for predicting the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals and electrostatic potential maps .

- Reactivity Predictions : Simulate nucleophilic/electrophilic attack sites using Fukui indices.

- Solvent Effects : Apply polarizable continuum models (PCM) to predict solubility and reaction pathways in aqueous/organic media .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, halogens) and test in enzyme inhibition assays (e.g., kinase panels) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays.

- Crystallographic Docking : Co-crystallize derivatives with target enzymes (e.g., proteases) to validate binding modes .

Q. What strategies are recommended for incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Side-Chain Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent cyclopropane ring opening during SPPS.

- Coupling Conditions : Activate with HBTU/HOBt in DMF for efficient amide bond formation.

- Cleavage Optimization : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.